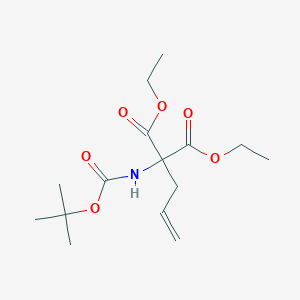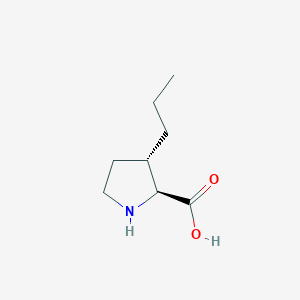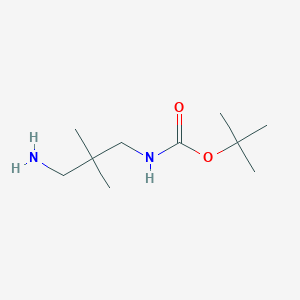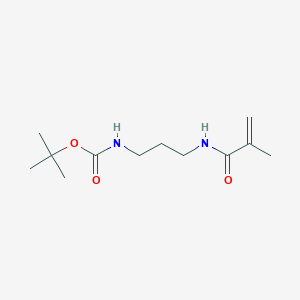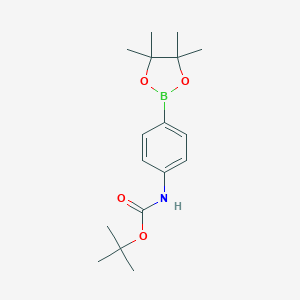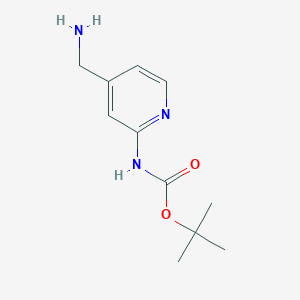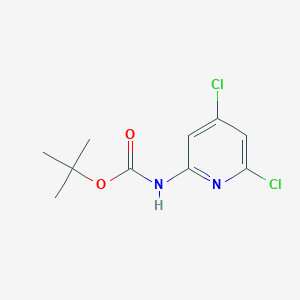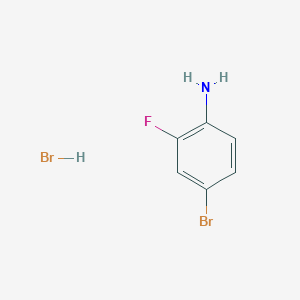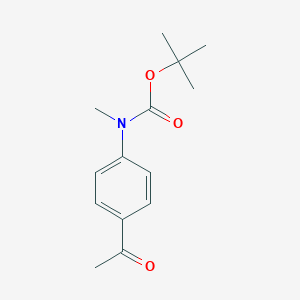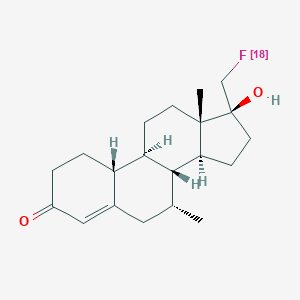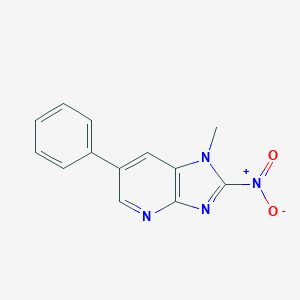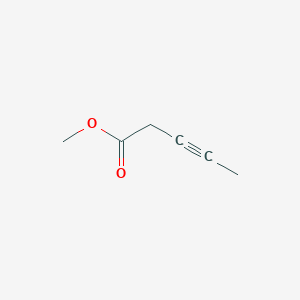
Methyl pent-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl pent-3-ynoate is a chemical compound with the molecular formula C6H8O2. It is a colorless liquid with a fruity odor and is commonly used in the fragrance industry. However, it also has various scientific research applications, including its use in organic synthesis, as a reagent in chemical reactions, and as a building block for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of methyl pent-3-ynoate is not well understood. However, it is believed to act as a nucleophile and electrophile in various chemical reactions.
Biochemische Und Physiologische Effekte
Methyl pent-3-ynoate has no known biochemical or physiological effects. It is considered to be a relatively safe compound with low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl pent-3-ynoate in lab experiments is its low toxicity and relative safety. It is also a versatile reagent that can be used in various chemical reactions. However, one limitation is its high cost compared to other reagents.
Zukünftige Richtungen
1. Further investigation into the mechanism of action of methyl pent-3-ynoate in chemical reactions.
2. Development of more efficient and cost-effective methods for the synthesis of methyl pent-3-ynoate.
3. Exploration of the potential use of methyl pent-3-ynoate in the synthesis of new pharmaceuticals and agrochemicals.
4. Investigation into the potential use of methyl pent-3-ynoate in the development of new materials, such as polymers and coatings.
5. Development of new applications for methyl pent-3-ynoate in the fragrance industry.
Synthesemethoden
Methyl pent-3-ynoate can be synthesized through various methods, including the reaction of acetylene with pent-3-en-2-one in the presence of a palladium catalyst. Another method involves the reaction of methyl propiolate with pent-3-en-2-one in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Methyl pent-3-ynoate has various scientific research applications, including its use as a reagent in organic synthesis. It is commonly used as a building block for the synthesis of various compounds, including natural products, pharmaceuticals, and agrochemicals.
Eigenschaften
CAS-Nummer |
22377-43-1 |
|---|---|
Produktname |
Methyl pent-3-ynoate |
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
methyl pent-3-ynoate |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h5H2,1-2H3 |
InChI-Schlüssel |
UMYFLLZNADNNSZ-UHFFFAOYSA-N |
SMILES |
CC#CCC(=O)OC |
Kanonische SMILES |
CC#CCC(=O)OC |
Synonyme |
Methyl Pent-3-ynoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



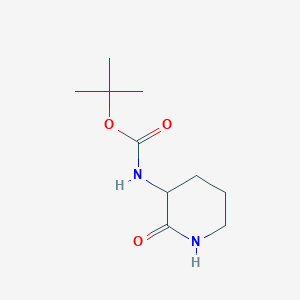
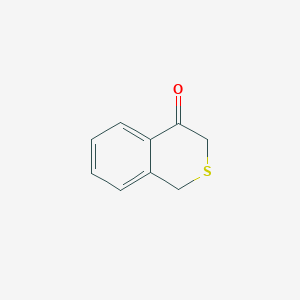
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)
